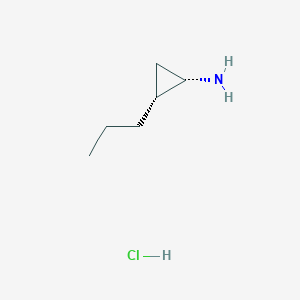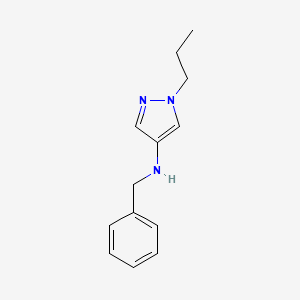![molecular formula C13H15F2N3O2 B11734597 4-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11734597.png)
4-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a difluoromethyl group attached to a pyrazole ring, which is further connected to a methoxyphenol moiety. The presence of these functional groups imparts distinct chemical properties to the molecule, making it a subject of study in medicinal chemistry and material science.
Vorbereitungsmethoden
The synthesis of 4-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a suitable 1,3-diketone under acidic conditions.
Introduction of the difluoromethyl group: The difluoromethyl group can be introduced using difluoromethylating agents such as chlorodifluoromethane or difluoromethyl sulfone.
Coupling with methoxyphenol: The final step involves coupling the difluoromethylated pyrazole with 2-methoxyphenol using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow techniques and advanced catalytic systems.
Analyse Chemischer Reaktionen
4-[({[1-(Difluormethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die phenolische Gruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid zu Chinonen oxidiert werden.
Reduktion: Die Nitrogruppe, falls vorhanden, kann mit Hilfe von Reduktionsmitteln wie Palladium auf Kohlenstoff (Pd/C) und Wasserstoffgas zu einem Amin reduziert werden.
Substitution: Die Methoxygruppe kann unter basischen Bedingungen durch andere Nucleophile substituiert werden, was zur Bildung verschiedener Derivate führt.
Häufig verwendete Reagenzien und Bedingungen für diese Reaktionen umfassen starke Säuren oder Basen, Übergangsmetallkatalysatoren und spezifische Lösungsmittel, um die gewünschten Umwandlungen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
4-[({[1-(Difluormethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol hat verschiedene wissenschaftliche Forschungsanwendungen:
Pharmazeutische Chemie: Diese Verbindung wird aufgrund ihrer einzigartigen Strukturmerkmale, die biologische Aktivität vermitteln können, auf ihr Potenzial als pharmazeutisches Mittel untersucht.
Materialwissenschaft: Die Fähigkeit der Verbindung, verschiedene chemische Modifikationen zu durchlaufen, macht sie zu einem Kandidaten für die Entwicklung neuer Materialien mit spezifischen Eigenschaften.
Biologische Studien: Forscher untersuchen ihre Wechselwirkungen mit biologischen Molekülen, um ihren Wirkmechanismus und ihre potenziellen therapeutischen Anwendungen zu verstehen.
Industrielle Anwendungen: Die Stabilität und Reaktivität der Verbindung macht sie nützlich bei der Synthese anderer komplexer Moleküle, die als Zwischenprodukt in verschiedenen industriellen Prozessen dienen.
Wirkmechanismus
Der Wirkmechanismus von 4-[({[1-(Difluormethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Difluormethylgruppe kann die Bindungsaffinität der Verbindung zu diesen Zielstrukturen erhöhen, was möglicherweise zur Hemmung oder Aktivierung biologischer Pfade führt. Detaillierte Studien sind erforderlich, um die genauen molekularen Zielstrukturen und Pfade zu entschlüsseln, die beteiligt sind.
Wissenschaftliche Forschungsanwendungen
4-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features, which may impart biological activity.
Material Science: The compound’s ability to undergo various chemical modifications makes it a candidate for developing new materials with specific properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules, serving as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Zu den Verbindungen, die 4-[({[1-(Difluormethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol ähneln, gehören:
4-[({[1-(Difluormethyl)-1H-Imidazol-2-yl]methyl}(methyl)amino]butansäure: Diese Verbindung enthält ebenfalls eine Difluormethylgruppe, die an einen heterocyclischen Ring gebunden ist, aber mit unterschiedlichen Substituenten und funktionellen Gruppen.
3-(Difluormethyl)-1-methyl-1H-pyrazol-4-carbonsäureamide: Diese Verbindungen teilen den Pyrazolring und die Difluormethylgruppe, unterscheiden sich jedoch in den angehängten funktionellen Gruppen und der Gesamtstruktur.
Eigenschaften
Molekularformel |
C13H15F2N3O2 |
|---|---|
Molekulargewicht |
283.27 g/mol |
IUPAC-Name |
4-[[[2-(difluoromethyl)pyrazol-3-yl]methylamino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C13H15F2N3O2/c1-20-12-6-9(2-3-11(12)19)7-16-8-10-4-5-17-18(10)13(14)15/h2-6,13,16,19H,7-8H2,1H3 |
InChI-Schlüssel |
AVYXVAYINWMWPY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=NN2C(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(difluoromethyl)-N-[(2,3-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734526.png)
![2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B11734527.png)
![1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734533.png)
![(3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11734535.png)
![(2E)-2-[(carbamoylamino)imino]acetic acid](/img/structure/B11734541.png)

![[2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11734553.png)
![(2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid](/img/structure/B11734558.png)

![1,4-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11734581.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11734589.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11734592.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734601.png)
![(2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734603.png)
